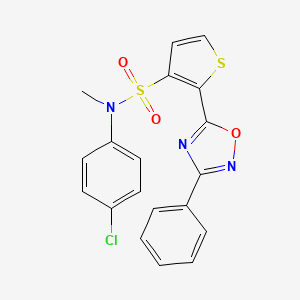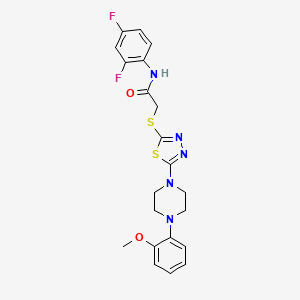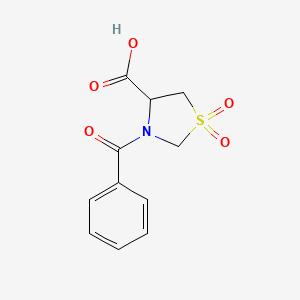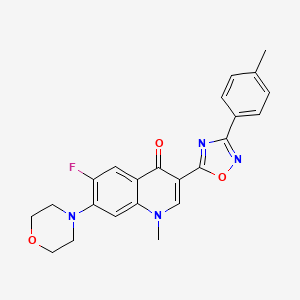![molecular formula C24H29FN4O2S B3403331 N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide CAS No. 1112412-38-0](/img/structure/B3403331.png)
N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide
説明
N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide, also known as DMP 777, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer and inflammation.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide 777 is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cancer and inflammation. This compound 777 has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound 777 has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound 777 has biochemical and physiological effects on cancer cells and immune cells. This compound 777 has been found to induce apoptosis and cell cycle arrest in cancer cells, while also inhibiting the production of pro-inflammatory cytokines in immune cells. This compound 777 has also been found to have anti-angiogenic effects, which could potentially inhibit the growth and spread of tumors.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide 777 in lab experiments is its potential therapeutic applications in various diseases, including cancer and inflammation. Another advantage is its ability to target multiple signaling pathways involved in these diseases. However, one limitation of using this compound 777 in lab experiments is its limited availability and high cost, which could restrict its use in certain studies.
将来の方向性
For the research of N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide 777 include investigating its potential therapeutic applications and optimizing its synthesis method.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide 777 has been found to have potential therapeutic applications in various diseases, including cancer and inflammation. Studies have shown that this compound 777 inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound 777 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O2S/c1-16(2)7-11-26-22(30)18-8-12-28(13-9-18)24-27-20-10-14-32-21(20)23(31)29(24)15-17-3-5-19(25)6-4-17/h3-6,10,14,16,18H,7-9,11-13,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSRBIPNACBSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3403267.png)




![6-benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3403287.png)
![1-Cyclohexyl-4-{[5-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-thienyl]carbonyl}piperazine](/img/structure/B3403297.png)
![N-(4-chlorobenzyl)-2-[2-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B3403310.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3403315.png)
![6-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3403353.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3403361.png)